Bienvenue dans la boutique en ligne BenchChem!

5-(Trifluoromethyl)benzoxazol-2(3H)-one

CYP450 inhibition Drug metabolism ADME-Tox

This 5-CF3 benzoxazolone is NOT substitutable with 5-Cl or 5-Me analogs. Its unique logP (~2.55) and CYP inhibition profile (weak CYP2E1/CYP2C19, moderate CYP3A4) make it essential for SAR studies targeting membrane permeability, metabolic stability, and isoform-specific assays. Procure this specific derivative to ensure data integrity in your drug discovery workflow.

Molecular Formula C8H4F3NO2
Molecular Weight 203.12 g/mol
CAS No. 14733-68-7
Cat. No. B081935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)benzoxazol-2(3H)-one
CAS14733-68-7
Synonyms5-(Trifluoromethyl)benzoxazol-2(3H)-one
Molecular FormulaC8H4F3NO2
Molecular Weight203.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)NC(=O)O2
InChIInChI=1S/C8H4F3NO2/c9-8(10,11)4-1-2-6-5(3-4)12-7(13)14-6/h1-3H,(H,12,13)
InChIKeyDNBWZEBCBIKPNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethyl)benzoxazol-2(3H)-one (CAS 14733-68-7) – A Distinct Benzoxazolone Scaffold for Medicinal Chemistry and Probe Development


5-(Trifluoromethyl)benzoxazol-2(3H)-one (CAS 14733-68-7) is a heterocyclic organic compound belonging to the benzoxazolone family . Its core structure is characterized by a fused benzene-oxazole ring system bearing a 2(3H)-one carbonyl group. The defining feature of this specific compound is the strong electron-withdrawing trifluoromethyl (-CF₃) substituent at the 5-position of the benzene ring, which markedly differentiates its physicochemical and biological profile from non-fluorinated or halogen-substituted analogs .

Why Generic Substitution of 5-(Trifluoromethyl)benzoxazol-2(3H)-one with Non-Fluorinated Analogs Fails in Drug Discovery


Generic substitution of 5-(trifluoromethyl)benzoxazol-2(3H)-one with other benzoxazolone derivatives (e.g., 5-methyl, 5-chloro, or unsubstituted analogs) is not a valid procurement or experimental strategy due to fundamental differences in lipophilicity, electronic distribution, and target engagement profiles. The -CF₃ group confers a unique combination of high electronegativity and lipophilicity (logP ~2.55) that is not replicated by -CH₃ (logP ~1.43), -Cl (logP ~1.82), or -OCH₃ (logP ~1.13) substituents . This translates into distinct CYP450 inhibition patterns, where the 5-CF₃ derivative exhibits weak inhibition of CYP2E1/CYP2C19 (IC₅₀ = 50 µM) but moderate inhibition of CYP3A4 (IC₅₀ = 5.49 µM), a profile that diverges from that of the 5-chloro analog (chlorzoxazone) [1]. Consequently, substitution in structure-activity relationship (SAR) studies, metabolic stability assays, or target engagement experiments would confound data interpretation and lead to erroneous conclusions.

Quantitative Differentiation Evidence for 5-(Trifluoromethyl)benzoxazol-2(3H)-one (CAS 14733-68-7)


CYP450 Inhibition Profile: 5-CF₃ Derivative is a Weak CYP2E1/CYP2C19 Inhibitor but Moderate CYP3A4 Inhibitor, Distinct from 5-Cl Analog

In human liver microsomes, 5-(trifluoromethyl)benzoxazol-2(3H)-one demonstrates a differential CYP450 inhibition profile compared to the 5-chloro analog (chlorzoxazone) and other benzoxazolones. It exhibits weak inhibitory activity against CYP2E1 and CYP2C19 with IC₅₀ values of 50,000 nM (50 µM) for both isoforms, while showing approximately 9-fold more potent inhibition of CYP3A4 with an IC₅₀ of 5,490 nM (5.49 µM) [1]. In contrast, the 5-chloro analog chlorzoxazone acts as a more potent CYP2E1 inhibitor with reported IC₅₀ values in the range of 3-31 µM, and is itself a substrate for CYP2E1-mediated 6-hydroxylation [2]. This divergence in isoform selectivity and potency is a critical differentiation point for researchers designing compounds to minimize CYP-mediated drug-drug interactions or to avoid interference with metabolic probe substrates.

CYP450 inhibition Drug metabolism ADME-Tox Medicinal chemistry

Lipophilicity (logP) Differentiation: The 5-Trifluoromethyl Group Imparts Significantly Higher Lipophilicity Than Methyl, Chloro, or Methoxy Analogs

The calculated and experimental lipophilicity (logP) of 5-(trifluoromethyl)benzoxazol-2(3H)-one is substantially higher than that of its 5-methyl, 5-chloro, and 5-methoxy counterparts. The target compound exhibits a logP value of approximately 2.55 , compared to 1.43-1.50 for the 5-methyl analog, 1.82 for the 5-chloro analog (chlorzoxazone), and 1.13 for the 5-methoxy analog . This 0.73 to 1.42 log unit increase in lipophilicity translates to a 5- to 26-fold increase in partition coefficient, significantly enhancing membrane permeability and potentially altering tissue distribution. The higher lipophilicity is a direct consequence of the strong electron-withdrawing and hydrophobic nature of the -CF₃ group, which also impacts metabolic stability and protein binding .

Lipophilicity Physicochemical properties LogP SAR Drug design

Electron-Withdrawing Substituent Effect: The -CF₃ Group Modulates Reactivity and Metabolic Stability Compared to -Cl or -CH₃

The trifluoromethyl group is a strong electron-withdrawing substituent (σₚ = 0.54) that significantly decreases the electron density on the benzoxazolone aromatic ring compared to -CH₃ (σₚ = -0.17) or -OCH₃ (σₚ = -0.27), and is more electron-withdrawing than -Cl (σₚ = 0.23) [1]. This electronic perturbation reduces the susceptibility of the ring to oxidative metabolism, particularly by CYP450 enzymes, and enhances the chemical stability of the benzoxazolone core under both acidic and basic conditions . While direct quantitative stability comparisons are not available in the open literature, the established structure-stability relationship for -CF₃ substitution in aromatic heterocycles supports a class-level inference of enhanced metabolic robustness and reduced clearance potential compared to electron-donating or less electronegative substituents.

Electron-withdrawing group Metabolic stability Reactivity Chemical stability

Recommended Research Applications for 5-(Trifluoromethyl)benzoxazol-2(3H)-one Based on Quantitative Differentiation Evidence


CYP2E1 Probe Substrate Competition Studies Requiring Minimal Interference from the Inhibitor

Given its weak inhibition of CYP2E1 (IC₅₀ = 50 µM) and CYP2C19, but moderate inhibition of CYP3A4, 5-(trifluoromethyl)benzoxazol-2(3H)-one is ideally suited as a control compound or chemical probe in assays where a benzoxazolone scaffold must be present but CYP2E1 activity should not be significantly perturbed. This is particularly valuable when using chlorzoxazone as a CYP2E1 substrate, as the 5-CF₃ derivative does not compete strongly with the substrate's 6-hydroxylation pathway [1].

Medicinal Chemistry Optimization of Lipophilic Benzoxazolone-Based Leads

With a logP of ~2.55—significantly higher than 5-methyl (1.43), 5-chloro (1.82), or 5-methoxy (1.13) analogs—this compound serves as an essential reference standard for SAR studies aimed at increasing membrane permeability or targeting lipophilic binding pockets in proteins such as GPCRs, nuclear receptors, or CNS targets . Procurement of this specific derivative enables direct comparison of how incremental lipophilicity affects cellular uptake and target engagement without altering the benzoxazolone pharmacophore.

Development of Metabolically Stable Benzoxazolone Scaffolds

The strong electron-withdrawing nature of the -CF₃ group (σₚ = 0.54) is well-established to reduce the electron density on aromatic rings, thereby decreasing susceptibility to oxidative metabolism by CYP450 enzymes [2]. Researchers focused on improving the metabolic stability of benzoxazolone-containing lead compounds should use 5-(trifluoromethyl)benzoxazol-2(3H)-one as a benchmark for assessing how the -CF₃ substitution modulates intrinsic clearance in liver microsome or hepatocyte stability assays, particularly when compared to 5-chloro or 5-methyl analogs.

CYP3A4 Interaction Screening in Early Drug Discovery

The moderate inhibition of CYP3A4 (IC₅₀ = 5.49 µM) exhibited by this compound makes it a useful positive control or test article in CYP3A4 inhibition screening panels [1]. It can be employed to validate assay sensitivity or to benchmark the CYP3A4 liability of new chemical entities, especially those containing a benzoxazolone core. Its selectivity profile (weaker against CYP2E1/CYP2C19) allows for isoform-specific assay development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Trifluoromethyl)benzoxazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.